molecular formula C13H6F4N2O B2435484 6-(4-fluorophenyl)-2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile CAS No. 366022-33-5

6-(4-fluorophenyl)-2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile

Cat. No.: B2435484
CAS No.: 366022-33-5
M. Wt: 282.198
InChI Key: JGPWZOMOEKOIMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Alternative Chemical Designations

The compound is systematically named 6-(4-fluorophenyl)-2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile according to IUPAC rules. This designation reflects its pyridine core substituted with a 4-fluorophenyl group at position 6, a trifluoromethyl group at position 4, a ketone (oxo) group at position 2, and a carbonitrile group at position 3.

Alternative names include:

  • 4-(Trifluoromethyl)-6-(4-fluorophenyl)-1,2-dihydro-2-oxopyridine-3-carbonitrile
  • JR-2707 (a trade name)
  • 6-(4-Fluorophenyl)-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile

These designations emphasize the dihydropyridine scaffold and substituent positions.

Molecular Formula and Weight Analysis

The molecular formula is C₁₃H₆F₄N₂O , with a molecular weight of 282.19 g/mol . The compound’s structure comprises:

  • A pyridine ring (C₅H₄N)
  • A 4-fluorophenyl substituent (C₆H₄F)
  • A trifluoromethyl group (CF₃)
  • A ketone (O) and carbonitrile (C≡N) group
Property Value Source
Molecular formula C₁₃H₆F₄N₂O
Molecular weight 282.19 g/mol
CAS Registry No. 366022-33-5

X-ray Crystallographic Characterization

No explicit X-ray crystallographic data is publicly available for this compound. However, its structure can be inferred from:

  • Simplified Molecular Input Line Entry System (SMILES) notation :
    N#CC1=C(C(F)(F)F)C=C(C2=CC=C(F)C=C2)NC1=O
    This confirms the connectivity of the pyridine ring, substituents, and functional groups.
  • Related structural analogs :
    • 2-Oxo-6-phenyl-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile (C₁₃H₇F₃N₂O) shares a similar core structure, differing only in the phenyl substituent .
    • 6-(4-Bromophenyl)-2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile (C₁₃H₆BrF₃N₂O) demonstrates analogous substitution patterns .

The compound’s planar pyridine ring and substituent orientations are consistent with typical dihydropyridine derivatives.

Tautomeric Forms and Resonance Structures

The 2-oxo group enables potential tautomerism between lactam (2-pyridone) and lactim (2-hydroxypyridine) forms. However, substituent effects stabilize the lactam tautomer:

Factor Impact on Tautomerism
Trifluoromethyl (CF₃) Electron-withdrawing, stabilizes lactam via resonance
4-Fluorophenyl Electron-withdrawing, enhances lactam stability
Carbonitrile (C≡N) Electron-withdrawing, reinforces lactam preference

Resonance Structures :

  • Lactam form :
    • Delocalization of electrons in the pyridine ring.
    • Keto-enol resonance involving the 2-oxo group.
  • Hypothetical lactim form :
    • Unlikely due to substituent stabilization of lactam.

Theoretical studies on pyridone derivatives indicate that electron-withdrawing substituents shift tautomeric equilibria toward lactam forms, as observed in 2-pyridone .

Properties

IUPAC Name

6-(4-fluorophenyl)-2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F4N2O/c14-8-3-1-7(2-4-8)11-5-10(13(15,16)17)9(6-18)12(20)19-11/h1-5H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGPWZOMOEKOIMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C(=O)N2)C#N)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

366022-33-5
Record name 6-(4-FLUOROPHENYL)-2-OXO-4-(TRIFLUOROMETHYL)-1,2-DIHYDRO-3-PYRIDINECARBONITRILE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical Reactions Analysis

Types of Reactions

6-(4-fluorophenyl)-2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOMe). Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce alcohol derivatives. Substitution reactions can lead to a variety of functionalized pyridine compounds .

Scientific Research Applications

6-(4-fluorophenyl)-2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-fluorophenyl)-2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins, potentially affecting various cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoropyridine
  • 3-fluoropyridine
  • 4-fluoropyridine
  • Trifluoromethylpyridine derivatives

Uniqueness

6-(4-fluorophenyl)-2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile is unique due to the combination of the trifluoromethyl group and the fluorophenyl moiety, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring high metabolic stability and lipophilicity .

Biological Activity

6-(4-Fluorophenyl)-2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyridine ring and trifluoromethyl group, suggests diverse biological activities, particularly in the realm of pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications.

Chemical Structure

The compound's structure can be summarized as follows:

  • Molecular Formula : C13H8F4N2O
  • Molecular Weight : 292.21 g/mol
  • IUPAC Name : this compound

Research indicates that compounds with similar structures often act as modulators of neurotransmitter receptors. Specifically, the presence of the trifluoromethyl group enhances lipophilicity, potentially increasing the compound's ability to cross biological membranes and interact with target sites.

Potential Targets:

  • Nicotinic Acetylcholine Receptors (nAChRs) : Compounds structurally related to this pyridine derivative have shown activity as positive allosteric modulators at α7 nAChRs, which are implicated in cognitive function and neuroprotection .
  • Inflammatory Pathways : The trifluoromethyl group has been associated with increased anti-inflammatory activity in related compounds, suggesting potential therapeutic applications in treating inflammatory diseases .

In Vitro Studies

Several studies have assessed the biological activity of similar compounds, yielding insights into their pharmacological profiles.

CompoundEC50 (µM)Max Modulation (%)
This compoundTBDTBD
Related Compound A0.14600
Related Compound B0.381200

Note: TBD indicates that specific data for the compound is not yet available but is expected to be determined through ongoing research.

Case Studies

  • Neuroprotective Effects : In studies examining neuroprotective agents, compounds similar to this compound have demonstrated the ability to enhance acetylcholine signaling in neuronal models, suggesting a potential role in treating neurodegenerative conditions .
  • Anti-inflammatory Activity : A series of related compounds were evaluated for their anti-inflammatory properties, showing significant inhibition of pro-inflammatory cytokines in vitro. This suggests that the compound may share similar anti-inflammatory mechanisms .

Q & A

Q. What are the recommended synthetic pathways for 6-(4-fluorophenyl)-2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile?

The compound is synthesized via multi-step reactions. A common approach involves:

  • Step 1 : Condensation of 4-fluorophenylacetonitrile with trifluoromethyl ketones under basic conditions (e.g., KOtBu) to form the pyridine core.
  • Step 2 : Cyclization using POCl₃ or PCl₅ to introduce the 2-oxo group.
  • Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) . Key reagents include trifluoromethylating agents (e.g., CF₃I) and fluorophenyl precursors. Yield optimization requires strict control of temperature (<60°C) and anhydrous conditions.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential methods include:

  • ¹H/¹³C NMR : To confirm substituent positions (e.g., fluorophenyl and trifluoromethyl groups). The deshielded carbonyl (C=O) peak appears at ~165 ppm in ¹³C NMR.
  • HRMS : For molecular ion validation (exact mass: 282.042 g/mol) .
  • FT-IR : Absorption bands at ~2220 cm⁻¹ (C≡N stretch) and ~1680 cm⁻¹ (C=O stretch) .

Q. How do the compound’s physicochemical properties influence its solubility and formulation?

Key properties:

  • LogP : 3.07 (lipophilic, favoring organic solvents like DMSO or ethanol).
  • PSA : 56.65 Ų (moderate polarity, suggesting limited blood-brain barrier penetration).
  • Thermal Stability : Decomposes above 200°C (TGA data recommended for storage guidelines) .

Q. What crystallographic methods are used to resolve its molecular structure?

Single-crystal X-ray diffraction (SCXRD) is standard:

  • Data Collection : Use a Bruker SMART CCD diffractometer (MoKα radiation, λ = 0.71073 Å).
  • Refinement : SHELXL for small-molecule refinement; hydrogen bonding networks (e.g., N–H···O) should be validated with OLEX2 .

Q. What are the stability considerations for long-term storage?

Store at –20°C under inert gas (argon) in amber vials. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase). Hydrolysis of the nitrile group is a major degradation pathway under high humidity .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond lengths/angles) be resolved?

  • Validation : Cross-check with density functional theory (DFT)-optimized geometries (software: Gaussian 16).
  • Refinement : Apply Hirshfeld surface analysis to assess intermolecular interactions. Discrepancies in trifluoromethyl group torsion angles may arise from disordered electron density; use SQUEEZE in PLATON to model solvent voids .

Q. What computational strategies predict the compound’s electronic properties and reactivity?

  • Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps (e.g., using ORCA) to predict electrophilic/nucleophilic sites. The nitrile group acts as an electron-withdrawing moiety, polarizing the pyridine ring.
  • Molecular Dynamics (MD) : Simulate solvation effects in explicit water/DMSO mixtures (GROMACS) to study aggregation behavior .

Q. What bioactivity mechanisms are plausible based on structural analogs?

Structural analogs (e.g., SynuClean-D) inhibit α-synuclein aggregation. For this compound:

  • In Vitro Assays : Use Thioflavin T fluorescence to monitor amyloid fibril formation.
  • Cellular Models : Evaluate neuroprotection in SH-SY5Y cells exposed to oxidative stress (MTT assay). Dose-response curves (IC₅₀) should be compared to positive controls (e.g., epigallocatechin gallate) .

Q. How can regioselectivity challenges during synthesis be addressed?

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc) on the pyridine nitrogen to steer trifluoromethylation to the 4-position.
  • Catalysis : Screen Pd-catalyzed C–H activation conditions (e.g., Pd(OAc)₂, ligands like 2,2'-bipyridyl) for regioselective fluorophenyl coupling .

Q. What analytical methods identify degradation products under stress conditions?

  • LC-MS/MS : Use a Q-TOF mass spectrometer to detect hydrolyzed products (e.g., carboxylic acid derivatives from nitrile hydrolysis).
  • Kinetic Studies : Perform Arrhenius analysis (40–80°C) to extrapolate shelf-life at 25°C. Major degradation pathways include photooxidation of the fluorophenyl ring (validate with UV light exposure tests) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(4-fluorophenyl)-2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
6-(4-fluorophenyl)-2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.